molecular formula C10H13ClN2O4 B613009 (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride CAS No. 67877-95-6

(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride

Cat. No. B613009
Key on ui cas rn: 67877-95-6
M. Wt: 260.68
InChI Key: BTHMRXRBXYHLRA-SBSPUUFOSA-N
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Patent
US05225431

Procedure details

A solution of p-nitro-L-phenylalanine (12.6 g) and c.HCl (7.5 g) in methanol (150 ml) was refluxed for 1.5 hours and the solvent then evaporated in vacuo. The residue was triturated with ether and recrystallised from SVM to give the desired product as a off-white solid, [α]25 +15.3° (c=0.55, MeOH).
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[CH:14][C:7]([CH2:8][C@@H:9]([C:11]([OH:13])=[O:12])[NH2:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[ClH:16].[CH3:17]O>>[ClH:16].[NH2:10][CH:9]([CH2:8][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:15][CH:14]=1)[C:11]([O:13][CH3:17])=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C[C@H](N)C(=O)O)C=C1
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether
CUSTOM
Type
CUSTOM
Details
recrystallised from SVM

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(C(=O)OC)CC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05225431

Procedure details

A solution of p-nitro-L-phenylalanine (12.6 g) and c.HCl (7.5 g) in methanol (150 ml) was refluxed for 1.5 hours and the solvent then evaporated in vacuo. The residue was triturated with ether and recrystallised from SVM to give the desired product as a off-white solid, [α]25 +15.3° (c=0.55, MeOH).
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[CH:14][C:7]([CH2:8][C@@H:9]([C:11]([OH:13])=[O:12])[NH2:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[ClH:16].[CH3:17]O>>[ClH:16].[NH2:10][CH:9]([CH2:8][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:15][CH:14]=1)[C:11]([O:13][CH3:17])=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C[C@H](N)C(=O)O)C=C1
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether
CUSTOM
Type
CUSTOM
Details
recrystallised from SVM

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(C(=O)OC)CC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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